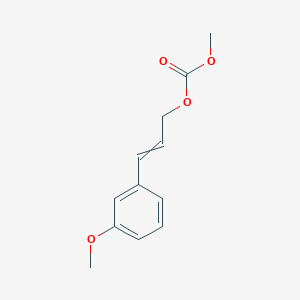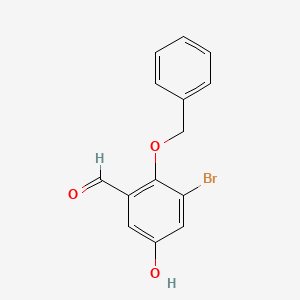
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzaldehyde, featuring a benzyloxy group at the 2-position, a bromine atom at the 3-position, and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde typically involves multiple steps:
Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of a phenol derivative reacts with benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group at the 5-position can be introduced through various methods, including direct hydroxylation or via a protecting group strategy followed by deprotection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaN3 in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(Benzyloxy)-3-bromo-5-hydroxybenzoic acid.
Reduction: 2-(Benzyloxy)-3-bromo-5-hydroxybenzyl alcohol.
Substitution: 2-(Benzyloxy)-3-substituted-5-hydroxybenzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical transformations.
3-Bromo-5-hydroxybenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
2-(Benzyloxy)-5-hydroxybenzaldehyde: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is unique due to the presence of all three functional groups (benzyloxy, bromine, and hydroxyl) on the benzaldehyde core. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
647858-59-1 |
|---|---|
Fórmula molecular |
C14H11BrO3 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
3-bromo-5-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-12(17)6-11(8-16)14(13)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
Clave InChI |
IYDYVOFTCMZEIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
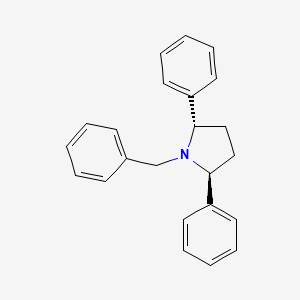
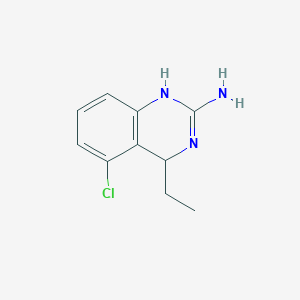
![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
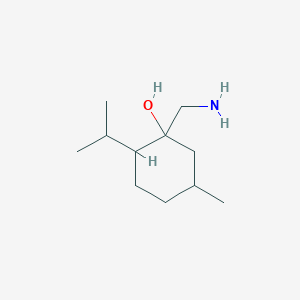
propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
propanedinitrile](/img/structure/B12610496.png)
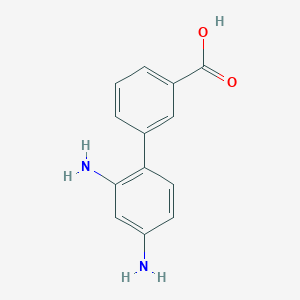
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
